3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate

Description

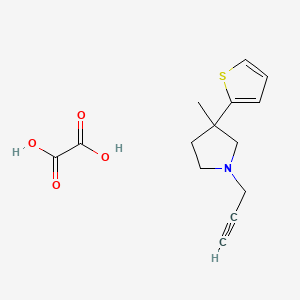

3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate is a pyrrolidine derivative featuring a substituted heterocyclic core. The compound includes a pyrrolidine ring (a five-membered amine) with three distinct substituents: a methyl group at position 3, a 2-propynyl (propargyl) group at position 1, and a 2-thienyl (thiophene) moiety at position 2. The ethanedioate (oxalate) counterion enhances solubility and stability, typical of carboxylate salts in pharmaceutical or agrochemical intermediates.

Structural determination of such compounds typically employs X-ray crystallography, with software like SHELX facilitating refinement and analysis .

Properties

CAS No. |

73604-80-5 |

|---|---|

Molecular Formula |

C14H17NO4S |

Molecular Weight |

295.36 g/mol |

IUPAC Name |

3-methyl-1-prop-2-ynyl-3-thiophen-2-ylpyrrolidine;oxalic acid |

InChI |

InChI=1S/C12H15NS.C2H2O4/c1-3-7-13-8-6-12(2,10-13)11-5-4-9-14-11;3-1(4)2(5)6/h1,4-5,9H,6-8,10H2,2H3;(H,3,4)(H,5,6) |

InChI Key |

HZHRNYNKLVGWAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C1)CC#C)C2=CC=CS2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate, we analyze structurally related pyrrolidine and heterocyclic derivatives from the literature.

Structural and Functional Analogues

Key Observations:

Counterion Impact: The ethanedioate salt in the target compound contrasts with the lactam (dione) structure in 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione. Ethanedioate likely improves aqueous solubility compared to the neutral dione, which may exhibit lower solubility due to hydrogen bonding in the lactam .

In contrast, fluorinated pyridine derivatives (e.g., the compound in ) prioritize electronic effects for reactivity or stability .

Synthetic Complexity : The target compound’s propynyl group enables alkyne-based reactions (e.g., Huisgen cycloaddition), whereas the TBDMS-protected pyrrolidine in emphasizes steric protection for selective functionalization .

Research Findings

- Synthesis Yield: The pyrrolidine-2,3-dione analog () achieved a 77.3% yield under mild conditions (80°C, ethanol), suggesting that the target compound’s synthesis might require optimized conditions due to the steric bulk of the thienyl and propynyl groups .

- Crystallography : SHELX-based refinement () is critical for resolving conformational details in such substituted pyrrolidines, particularly for analyzing the ethanedioate salt’s ionic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.